molecular formula C15H16O3 B1670203 Dehydroleucodine CAS No. 36150-07-9

Dehydroleucodine

Cat. No.: B1670203
CAS No.: 36150-07-9
M. Wt: 244.28 g/mol
InChI Key: SKNVIAFTENCNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Dehydroleucodine primarily targets the α2-adrenergic receptor and PPARγ , a transcription factor known to play a pivotal role during adipogenesis . It also interacts with HMOX1 , HSPA1A , and NFkB1 .

Mode of Action

The mode of action of this compound involves a nucleophilic attack by endogenous nucleophiles, such as a thiol in the cysteine residue of the protein, leading to the formation of covalent adducts . It also interacts with its targets, leading to changes in their activity. For example, it downregulates the expression of adipogenic-specific transcriptional factors PPARγ and C-EBPα .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the differentiation of murine preadipocytes and decreases the accumulation of lipid content by dramatically downregulating the expression of adipogenic-specific transcriptional factors PPARγ and C-EBPα . It also upregulates heme oxygenase 1 (HMOX1) and the primary stress-inducible isoform of the heat shock 70 kDa protein 1 (HSPA1A), and downregulates NFkB1 transcription .

Pharmacokinetics

It is known that one of its derivatives is about 270 times more water-soluble than this compound itself , which could potentially impact its bioavailability.

Result of Action

This compound has several molecular and cellular effects. It significantly inhibits the differentiation of murine preadipocytes and decreases the accumulation of lipid content . It also shows anti-leukemic activity , inhibits the secretion of matrix metalloprotease-2 (MMP-2), a known protease involved in migration and invasion of B16 cells , and effectively neutralizes several bacterial species .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Dehydroleucodine and its derivatives have shown promising results in the treatment of acute myeloid leukemia . The proline adduct was the most active compound, showing anti-leukemic activity, upregulating heme oxygenase 1 (HMOX1) and the primary stress-inducible isoform of the heath shock 70 kDa protein 1 (HSPA1A), and downregulating NFkB1 transcription . It was also found to be about 270 times more water soluble than this compound . These findings suggest that this compound and its derivatives could be of value in future pharmacological research related to inappropriate mast cell activation conditions such as neurogenic inflammation and neuropathic pain .

Biochemical Analysis

Biochemical Properties

Dehydroleucodine has been found to interact with various biomolecules. It prevents gastrointestinal damage in response to necrosis-inducing agents in a dose-dependent manner . The mechanisms of action of this compound are mainly related to its ability to stimulate mucus production and inhibit the release of pro-inflammatory mediators from mast cells .

Cellular Effects

This compound exhibits cytostatic and cytotoxic activities on various cell types. It significantly inhibits the differentiation of murine preadipocytes and decreases the accumulation of lipid content by downregulating adipogenic-specific transcriptional factors PPARγ and C-EBPα . In human cerebral astrocytoma D384 cell line, this compound has shown cytostatic and cytotoxic activities .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the differentiation of murine preadipocytes by downregulating the expression of adipogenic-specific transcriptional factors PPARγ and C-EBPα . It also inhibits the secretion of matrix metalloprotease-2 (MMP-2), a protease involved in cell migration and invasion .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been shown to prevent gastroduodenal damage induced by necrosis-inducing agents such as absolute ethanol

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been extensively studied, it has been shown to inhibit the differentiation of murine preadipocytes in a dose-dependent manner .

Metabolic Pathways

It has been shown to influence the expression of adipogenic-specific transcriptional factors PPARγ and C-EBPα, suggesting a role in lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydroleucodin can be synthesized through various chemical reactions involving the precursor compounds found in Artemisia douglasiana . The synthesis typically involves the extraction of the plant material followed by purification processes to isolate the compound. The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the stability of the compound .

Industrial Production Methods: Industrial production of dehydroleucodin involves large-scale extraction and purification processes. The plant material is harvested and subjected to solvent extraction, followed by chromatographic techniques to isolate dehydroleucodin in its pure form . The process is optimized to maximize yield and purity while minimizing the use of hazardous chemicals.

Comparison with Similar Compounds

Properties

IUPAC Name

6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-7-4-5-10-9(3)15(17)18-14(10)13-8(2)6-11(16)12(7)13/h6,10,13-14H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNVIAFTENCNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3C(CC1)C(=C)C(=O)O3)C(=CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957567
Record name 6,9-Dimethyl-3-methylidene-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36150-07-9
Record name DEHYDROACHILLIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180034
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,9-Dimethyl-3-methylidene-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydroleucodine
Reactant of Route 2
Dehydroleucodine
Reactant of Route 3
Dehydroleucodine
Reactant of Route 4
Reactant of Route 4
Dehydroleucodine
Reactant of Route 5
Dehydroleucodine
Reactant of Route 6
Dehydroleucodine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.